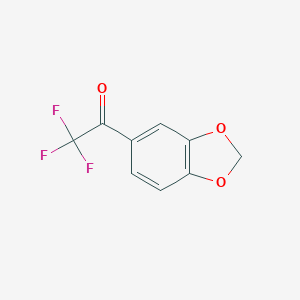

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoro-ethanone and related compounds typically involves the reaction of 1-hydroxybenziodoxoles with corresponding sulfonic acids or triflic anhydride to form organosulfonyloxy derivatives, which are then further reacted with various alkynyltrimethylsilanes. These reactions afford compounds with diverse functionalities and high yields, demonstrating the versatility of 1,2-benziodoxol derivatives in organic synthesis (Zhdankin et al., 1996).

Molecular Structure Analysis

The molecular structure of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoro-ethanone derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, X-ray crystallography has provided detailed insights into the geometry and electronic structure of similar compounds, highlighting the influence of different substituents on the overall molecular configuration and stability (Liu et al., 2010).

Chemical Reactions and Properties

1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoro-ethanone participates in a variety of chemical reactions, owing to the reactive nature of both the benzodioxole and the trifluoro-ethanone groups. These reactions include organosulfonyloxy derivatives formation, alkynylation, and further functionalization to produce compounds with diverse chemical properties. The presence of the trifluoro-ethanone group significantly impacts the reactivity and the chemical behavior of these compounds (Zhdankin et al., 1996).

Applications De Recherche Scientifique

Organic Synthesis and Reactions

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone has been utilized in the preparation of organosulfonyloxy derivatives and in reactions with alkynyltrimethylsilanes, showcasing its role in synthesizing alkynyliodonium triflates and 1-alkynylbenziodoxoles with significant yields. This highlights its importance in the development of novel organic synthesis pathways and the preparation of intermediates for further chemical transformations (Zhdankin et al., 1996).

Material Science and Corrosion Inhibition

In the field of material science, 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone derivatives have shown potential as corrosion inhibitors for mild steel in a corrosive hydrochloric acid medium. This application is crucial for protecting metals in industrial processes, with the derivatives offering high inhibition efficiency and insights into the relationship between chemical structure and inhibitive performance (Jawad et al., 2020).

Pharmacology and Biological Activity

Although the request specifically excludes information related to drug use and side effects, it's noteworthy to mention that derivatives of 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone have been investigated for their cytotoxic properties and potential biological activities. This exploration into the biological realm emphasizes the compound's versatility and its possible contributions to medical research, focusing on the interaction with biological systems without detailing drug-specific applications (Ganapaty et al., 2009).

Orientations Futures

Further research should focus on:

- Structure-activity relationship studies : Identify more potent analogs.

- Mechanistic investigations : Understand its mode of action.

- Biological evaluation : Assess its anticancer potential.

Please note that this analysis is based on available information, and additional studies may provide further insights. Always consult reliable sources and experts for accurate details.

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTNSHHKYLVOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445736 | |

| Record name | 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone | |

CAS RN |

102124-73-2 | |

| Record name | 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

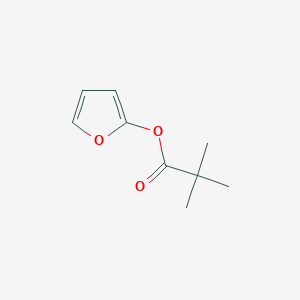

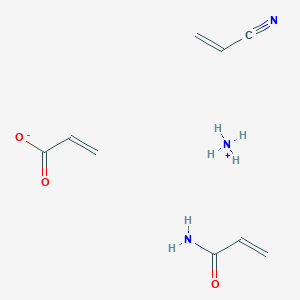

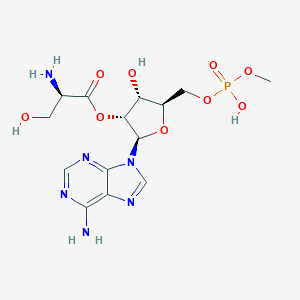

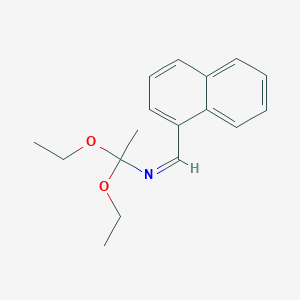

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)

![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)